molecular formula C20H21FN2O2 B2696426 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941960-67-4

4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2696426
CAS No.: 941960-67-4
M. Wt: 340.398
InChI Key: DXXYCMHAKIEVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a 4-fluorobenzamide group and an isobutyryl moiety. Compounds based on the tetrahydroquinoline scaffold are of significant interest in medicinal chemistry and drug discovery research, particularly for their potential to modulate biological targets such as nuclear receptors . Tetrahydroquinoline derivatives are frequently explored for their therapeutic potential in areas including nervous system disorders and immune system modulation . The presence of the fluorobenzamide group is a common pharmacophore in drug design, often used to optimize a compound's binding affinity and metabolic stability. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-13(2)20(25)23-11-3-4-15-12-17(9-10-18(15)23)22-19(24)14-5-7-16(21)8-6-14/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXYCMHAKIEVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via an acylation reaction using isobutyryl chloride and a suitable base.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Benzamide: The final step involves the coupling of the fluorinated tetrahydroquinoline with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

The target compound shares structural similarities with several tetrahydroquinoline/isoquinoline derivatives and heterocyclic systems (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of Related Compounds
Compound Name (Reference) Core Structure Key Substituents Biological Activity Synthesis Highlights
Target Compound Tetrahydroquinoline 1-Isobutyryl, 6-(4-fluorobenzamide) Not explicitly reported Likely involves acylation and fluorination
N-[2-(1-Methyl-THQ-6-yl)-2-Morpholinoethyl]-4-(Trifluoromethyl)Benzamide Tetrahydroquinoline 1-Methyl, 6-(4-trifluoromethylbenzamide), morpholinoethyl Not reported Multi-step alkylation and benzoylation
3-Chloro-N-[1-(4-Fluorophenylsulfonyl)-THQ-6-yl]Benzamide Tetrahydroquinoline 1-(4-Fluorophenylsulfonyl), 6-(3-chlorobenzamide) Not specified Sulfonylation and chloro-benzamide coupling
N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-THIQ-6-Sulfonamide Tetrahydroisoquinoline Trifluoroacetyl, sulfonamide, cyclopropylethyl Acyl CoA Monoacylglycerol Acyltransferase 2 Inhibitor Chlorosulfonation, trifluoroacetylation
1,2,4-Triazole Derivatives 1,2,4-Triazole Sulfonylphenyl, difluorophenyl, halogenated ketones Not explicitly stated Cyclocondensation, S-alkylation

Physicochemical and Electronic Properties

  • Fluorine vs.
  • Acyl Groups : The isobutyryl group in the target compound may confer greater metabolic stability than the trifluoroacetyl group in , which is more electron-withdrawing but prone to hydrolysis.
  • Sulfonamide vs. Benzamide : Sulfonamides (e.g., ) generally exhibit stronger hydrogen-bonding capacity, whereas benzamides (target compound, ) prioritize π-π stacking interactions.

Key Research Findings and Trends

Scaffold Optimization: Tetrahydroquinoline derivatives are prioritized for their balance of rigidity and synthetic accessibility. Substituents like fluorine (target compound) and trifluoromethyl () are leveraged to fine-tune lipophilicity and bioavailability.

Synthetic Efficiency : Large-scale synthesis (e.g., 100 g in ) highlights industrial applicability, though the target compound’s route may require optimization for cost-effective production.

Tautomerism and Stability : Triazole derivatives () exist in thione-thiol tautomeric forms, complicating reactivity profiles. In contrast, the target compound’s amide linkage ensures stability under physiological conditions.

Biological Activity

4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H23FN2O3SC_{20}H_{23}FN_{2}O_{3}S with a molecular weight of approximately 390.5 g/mol. The structure features a fluorine atom and an isobutyryl group attached to a tetrahydroquinoline moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC20H23FN2O3S
Molecular Weight390.5 g/mol
CAS Number941912-43-2

Synthesis

The synthesis of this compound typically involves several steps:

  • Electrophilic Aromatic Substitution : Introduction of the fluorine atom onto the benzene ring.
  • Acylation : Formation of the isobutyryl group on the tetrahydroquinoline core.
  • Formation of the Benzamide : Reaction of the intermediate with an appropriate amine to yield the final product.

These steps require specific reaction conditions and catalysts to ensure high yield and purity.

Cholinesterase Inhibition

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study demonstrated that certain derivatives showed IC50 values comparable to tacrine, a known AChE inhibitor . The selectivity towards AChE was notable in some compounds, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Antimicrobial and Anticancer Properties

The compound has been studied for its antimicrobial and anticancer activities. Preliminary findings suggest it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, morphological changes indicative of apoptosis were observed in treated glioblastoma cells .

The mechanism by which this compound exerts its effects appears to involve interaction with specific enzymes or receptors:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with active sites on enzymes like cholinesterases.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways related to cell proliferation and survival.

Study on Cholinesterase Inhibition

In a controlled laboratory setting, various derivatives were synthesized and tested for their cholinesterase inhibitory activity. Among them, certain compounds demonstrated high selectivity for AChE over BuChE, indicating their potential as therapeutic agents for diseases characterized by cholinergic dysfunction .

Anticancer Activity Assessment

A series of experiments evaluated the cytotoxic effects of the compound on breast cancer cell lines. Results indicated that at nanomolar concentrations, this compound significantly reduced cell viability compared to untreated controls. Flow cytometry analysis confirmed that treated cells exhibited increased rates of apoptosis .

Q & A

Q. What are the established synthetic routes for 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two main steps:

Tetrahydroquinoline Core Formation : Achieved via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with a primary amine under acidic conditions (e.g., HCl in dichloromethane at reflux) .

Acylation and Substitution : The tetrahydroquinoline intermediate is acylated using isobutyryl chloride in the presence of a base (e.g., NaH in DMF) . Fluorobenzamide introduction occurs via nucleophilic aromatic substitution (NAS) under controlled pH and temperature.

Key Optimization Tips:

StepReaction TypeCritical ConditionsYield Tips
1Pictet-SpenglerSolvent: DCM; Temp: 80°C; Catalyst: HClUse anhydrous solvents to prevent hydrolysis
2AcylationBase: NaH; Solvent: DMF; Temp: RTSlow reagent addition to minimize side reactions

Q. What spectroscopic and crystallographic methods confirm the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify functional groups (e.g., fluorine coupling patterns, isobutyryl methyl protons) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves 3D conformation, confirming spatial arrangement of the tetrahydroquinoline and benzamide moieties. For example, monoclinic space group P21/nP2_1/n with unit cell parameters a=14.094(6)a = 14.094(6) Å, b=7.248(3)b = 7.248(3) Å .
  • Infrared (IR) Spectroscopy : Confirms carbonyl stretching frequencies (~1680 cm1^{-1} for amide C=O) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this benzamide derivative?

Methodological Answer: Density Functional Theory (DFT) calculates:

  • HOMO/LUMO Energies : Predicts electron-donating/accepting behavior. For similar compounds, HOMO = -6.2 eV, LUMO = -1.8 eV, band gap = 4.4 eV .
  • Electrostatic Potential Maps : Identifies nucleophilic/electrophilic regions, guiding substitution site predictions.
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility.

Example DFT Parameters:

ParameterValueSignificance
HOMO-6.2 eVElectron-donating capacity
LUMO-1.8 eVElectron affinity
Band Gap4.4 eVReactivity index

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites impacting in vivo results .
  • Protein Binding Assays : Quantify serum protein interactions (e.g., via SPR) to assess bioavailability discrepancies .
  • Dose-Response Modeling : Compare EC50_{50} values across models; adjust for metabolic clearance rates .

Q. How can reaction parameters minimize by-products during substitution reactions in related tetrahydroquinoline derivatives?

Methodological Answer:

  • Base Selection : Use non-nucleophilic bases (e.g., NaH) to avoid competing elimination pathways .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity while stabilizing intermediates .
  • Temperature Control : Lower temps (~0°C) reduce side reactions during NAS.

Q. What experimental approaches elucidate the binding mechanism with enzyme targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (konk_{on}, koffk_{off}) for enzyme-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (KdK_d) and thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) .
  • Molecular Docking : Uses software (e.g., AutoDock) to predict binding poses, validated by mutagenesis studies .

Data Contradiction Analysis Example:
If conflicting reports exist on antibacterial efficacy:

Replicate Assays : Standardize bacterial strains (e.g., ATCC controls) and growth conditions.

Check for Efflux Pump Activity : Use inhibitors (e.g., PAβN) to assess resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.